molecular formula C5H2BrClINO B8501364 5-bromo-6-chloro-3-iodopyridin-2(1H)-one

5-bromo-6-chloro-3-iodopyridin-2(1H)-one

Cat. No.: B8501364
M. Wt: 334.34 g/mol
InChI Key: SRHUHHKHQRNDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-chloro-3-iodopyridin-2(1H)-one (CAS 1628720-99-9) is a high-value, multi-halogenated pyridinone scaffold designed for advanced pharmaceutical research and discovery. This compound serves as a versatile chemical building block, particularly in the synthesis of complex kinase inhibitors . Its structure, featuring bromo, chloro, and iodo substituents, allows for sequential and site-selective cross-coupling reactions, enabling researchers to efficiently create diverse chemical libraries for structure-activity relationship (SAR) studies. The 3-hydroxypyridin-2(1H)-one core is recognized in medicinal chemistry as a metal-chelating pharmacophore, which is instrumental in designing inhibitors for metalloenzymes, such as the cap-snatching endonuclease of the influenza virus polymerase . This makes it a critical intermediate in the development of novel antiviral agents . Furthermore, related pyridinone and aminopyridine scaffolds are frequently employed in the discovery and optimization of potent inhibitors targeting various kinases, including Activin Receptor-Like Kinases (ALKs) and Nek2, which are relevant in cancer, fibrotic diseases, and heterotopic ossification . As a key synthetic intermediate, this compound provides researchers with a strategic entry point for exploring new chemical space in drug discovery programs. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H2BrClINO

Molecular Weight

334.34 g/mol

IUPAC Name

5-bromo-6-chloro-3-iodo-1H-pyridin-2-one

InChI

InChI=1S/C5H2BrClINO/c6-2-1-3(8)5(10)9-4(2)7/h1H,(H,9,10)

InChI Key

SRHUHHKHQRNDTO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1Br)Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-chloro-3-iodopyridin-2(1H)-one typically involves multi-step reactions starting from pyridine derivatives. One common method involves the halogenation of pyridine derivatives using reagents such as bromine, chlorine, and iodine under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and catalysts such as iron or copper salts to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for the efficient handling of hazardous reagents and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-3-iodopyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-6-chloro-3-iodopyridin-2(1H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in the development of new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-6-chloro-3-iodopyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The halogen substituents on the pyridine ring can influence the compound’s binding affinity and selectivity towards biological targets, such as enzymes or receptors. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below compares key structural and physicochemical attributes of 5-bromo-6-chloro-3-iodopyridin-2(1H)-one with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Characteristics
This compound Br (C5), Cl (C6), I (C3) C₅H₂BrClINO 356.35 High halogen density; potential for halogen bonding and electrophilic reactivity.
5-Bromo-6-chloro-3-iodopyridin-2-amine Br, Cl, I; NH₂ (C2) C₅H₃BrClIN₂ 342.35 Amine group enhances polarity and hydrogen-bonding capacity. Similarity: 0.82.
5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one Br (C5), F (C3), CH₃ (N1) C₆H₅BrFNO 206.02 Fluorine’s electronegativity stabilizes the ring; lower molecular weight. Similarity: 0.93.
5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one Br (C5), CF₃ (C6) C₅H₂BrF₃N₂O 247.98 Trifluoromethyl group increases lipophilicity and steric bulk.
6-Bromothiazolo[5,4-b]pyridin-2(1H)-one Thiazolo-fused ring; Br (C6) C₆H₃BrN₂OS 231.07 Fused thiazole ring enhances planarity and conjugation; sulfur atom introduces nucleophilic sites.

Electronic and Reactivity Trends

  • Halogen Substitution: The target compound’s iodine atom (C3) contributes to a larger atomic radius and polarizability compared to analogs with fluorine or chlorine.
  • Electron-Withdrawing Effects : The trifluoromethyl group in 5-bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one creates strong electron-withdrawing effects, reducing ring electron density compared to the iodo-substituted target compound .

Solubility and Physicochemical Behavior

  • Polarity : The amine derivative (5-bromo-6-chloro-3-iodopyridin-2-amine) exhibits higher aqueous solubility due to the NH₂ group, whereas the trifluoromethyl analog is more lipophilic .
  • Iodine Impact : The iodo substituent in the target compound likely reduces solubility in polar solvents due to increased molecular weight and hydrophobic interactions.

Spectroscopic Characterization

  • NMR Trends : Halogens induce distinct deshielding effects in ¹H and ¹³C NMR. For example, iodine’s electron-withdrawing nature downfield-shifts adjacent protons, as observed in DMSO-d₆ spectra of related compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-bromo-6-chloro-3-iodopyridin-2(1H)-one?

  • Methodological Answer : The synthesis of multi-halogenated pyridinones typically involves sequential halogenation. For example, bromination and chlorination can be achieved via electrophilic aromatic substitution, while iodination may require directed metalation or cross-coupling precursors. A pyridin-2(1H)-one scaffold can be functionalized using halogenating agents (e.g., NBS for bromination, SOCl₂ for chlorination) under controlled temperatures (0–25°C). For regioselectivity, steric and electronic effects must be considered; blocking groups or directing moieties (e.g., hydroxyl or methoxy groups) may assist in positioning halogens .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Purity : Use HPLC with UV detection (λ = 254 nm) and a C18 column, referencing retention times against known standards. Purity ≥95% is typical for research-grade compounds .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to verify substitution patterns and aromatic proton environments.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).
  • Elemental Analysis : Quantify halogen content via combustion analysis .

Q. What are the key storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent light-induced degradation. Halogenated pyridinones are hygroscopic; use desiccants (e.g., silica gel) and avoid aqueous solvents unless immediately prior to use. Monitor decomposition via periodic HPLC analysis .

Advanced Research Questions

Q. How do crystallographic challenges arise in multi-halogenated pyridinones, and how can they be addressed?

  • Methodological Answer : Heavy atoms (Br, I) cause strong X-ray absorption, leading to data collection artifacts. Mitigation strategies:

  • Use synchrotron radiation with tunable wavelengths to optimize anomalous dispersion.
  • Employ the SHELX suite (SHELXD/SHELXL) for structure solution and refinement, leveraging dual-space algorithms for handling heavy-atom clusters .
  • For twinned crystals, apply the TwinRotMat option in SHELXL to model overlapping lattices .

Q. How does the electronic environment of multiple halogens influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : Bulky halogens (e.g., iodine at C3) may hinder Pd-catalyst access, requiring ligands like XPhos or SPhos for Suzuki-Miyaura couplings.
  • Electronic Effects : Electron-withdrawing halogens activate the pyridinone ring toward nucleophilic substitution. For example, iodine at C3 can be replaced via Ullmann coupling with amines under CuI catalysis.
  • Competitive Reactivity : Prioritize reaction conditions (temperature, solvent polarity) to selectively target specific halogens. For instance, microwave-assisted heating in DMF enhances iodine displacement over bromine .

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Methodological Answer :

  • Validation Tools :
  • DFT Calculations : Use Gaussian or ORCA to simulate NMR chemical shifts (B3LYP/6-311+G(d,p) basis set). Compare with experimental data to identify discrepancies.
  • X-ray Crystallography : Resolve ambiguities in substitution patterns by correlating NMR-derived torsion angles with crystallographic data .
  • Case Study : If ¹H NMR shows unexpected splitting, consider dynamic effects (e.g., tautomerism) or solvent-induced shifts. Use variable-temperature NMR to probe conformational flexibility .

Q. What computational approaches predict the spectroscopic and reactive properties of this compound?

  • Methodological Answer :

  • Spectroscopic Prediction : Molecular Operating Environment (MOE) or ADF software for UV-Vis and IR spectra. Include solvent effects (e.g., PCM model for DMSO) .
  • Reactivity Modeling :
  • Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina.
  • Reaction Pathways : Explore potential intermediates (e.g., radical species in photochemical reactions) with Gaussian’s TD-DFT module .

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